

Chemical structure and synthesis of Tenilsetam ((+/-)-3-(2-thienyl)-2-piperazinone)

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An In-depth Technical Guide to the Chemical Structure and Synthesis of Tenilsetam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenilsetam, with the chemical name (+/-)-3-(2-thienyl)-2-piperazinone, is a nootropic agent that has been investigated for its potential in the treatment of cognitive disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for **Tenilsetam**. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

Tenilsetam is a heterocyclic compound featuring a piperazinone core substituted with a thienyl group at the 3-position. It is a chiral molecule, and the racemic mixture is typically used in research.

Structural Diagram

The 2D chemical structure of **Tenilsetam** is depicted below.



Caption: 2D structure of **Tenilsetam**.

Chemical Identifiers

Identifier	Value	
IUPAC Name	3-(thiophen-2-yl)piperazin-2-one	
SMILES	C1CNC(=0)C(N1)C2=CC=CS2	
Molecular Formula	C ₈ H ₁₀ N ₂ OS	
Molecular Weight	182.24 g/mol [1]	
CAS Number	86696-86-8	

Physicochemical Properties

A summary of the known physicochemical properties of **Tenilsetam** is provided in the table below. This data is essential for formulation development and pharmacokinetic studies.

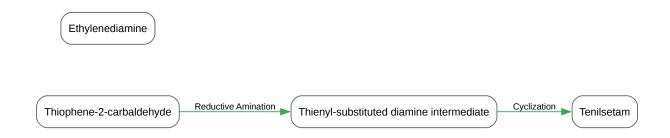
Property	Value	Source
Melting Point	Not available	
Boiling Point	Not available	
Water Solubility	Not available	
рКа	Not available	
Therapeutic Concentration	~10 µM	[2]

Synthesis of Tenilsetam

The synthesis of **Tenilsetam** can be achieved through a multi-step process. The following is a representative synthetic route.

Synthetic Pathway





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Caption: General synthetic pathway for **Tenilsetam**.

Experimental Protocol

While a specific detailed protocol for the synthesis of **Tenilsetam** is not readily available in the public domain, a general procedure for the synthesis of 3-substituted piperazin-2-ones can be adapted. This typically involves the following key steps:

Step 1: Reductive Amination

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carbaldehyde in a suitable solvent such as methanol or ethanol.
- Addition of Reagents: Add an equimolar amount of ethylenediamine to the solution. The reaction mixture is stirred at room temperature.
- Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride,
 is added portion-wise to the reaction mixture while maintaining the temperature below 25°C.
- Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude intermediate.

Step 2: Cyclization



- Reaction Setup: The crude thienyl-substituted diamine intermediate from the previous step is dissolved in a high-boiling point solvent like toluene or xylene.
- Cyclization Conditions: The reaction mixture is heated to reflux to promote intramolecular
 cyclization and the formation of the piperazinone ring. This step may be facilitated by the
 presence of a catalytic amount of acid or base.
- Purification: Upon completion of the reaction, the solvent is removed, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford pure **Tenilsetam**.

Spectroscopic Characterization

The structure of the synthesized **Tenilsetam** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H NMR spectroscopy has been used to study the inclusion complexes of **Tenilsetam**[3][4]. While specific chemical shift values for the free compound are not detailed in the readily available literature, the expected proton signals would correspond to the thiophene ring protons, the protons of the piperazinone ring, and the N-H protons. Similarly, ¹³C NMR would show characteristic signals for the carbonyl carbon, the carbons of the thiophene ring, and the aliphatic carbons of the piperazinone ring.

Infrared (IR) Spectroscopy

The IR spectrum of **Tenilsetam** is expected to show characteristic absorption bands for the following functional groups:

- N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups in the piperazinone ring.
- C=O stretching: A strong, sharp absorption band around 1650 cm⁻¹ for the amide carbonyl group.
- C-H stretching: Bands in the region of 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.



• C-N stretching: Absorptions in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of **Tenilsetam**. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 182.24 g/mol . Fragmentation patterns would likely involve cleavage of the piperazinone and thiophene rings.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and synthesis of **Tenilsetam**. The provided information on its chemical identifiers, physicochemical properties, and a general synthetic approach, along with expected spectroscopic data, serves as a valuable resource for researchers engaged in the study and development of this nootropic agent. Further investigation is required to establish a detailed experimental protocol and fully characterize the compound's properties.

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